molecular formula C17H16Cl2N2O2S B2834568 1-(4-(5-(2,5-Dichlorophenyl)furan-2-carbonothioyl)piperazin-1-yl)ethanone CAS No. 370573-57-2

1-(4-(5-(2,5-Dichlorophenyl)furan-2-carbonothioyl)piperazin-1-yl)ethanone

Cat. No.: B2834568
CAS No.: 370573-57-2
M. Wt: 383.29
InChI Key: WAPQRZDCFBFXHM-UHFFFAOYSA-N
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Description

Physical and Chemical Properties Analysis

This compound has a density of approximately 1.4±0.1 . Other physical and chemical properties such as melting point, boiling point, and molecular weight were not found in the available resources. More detailed analysis would require additional data.

Scientific Research Applications

Antitumor Activity

Research indicates that certain derivatives of piperazine, related to the chemical , have shown promising antitumor activities. Specifically, derivatives bearing a piperazine amide moiety have been synthesized and evaluated for their potential anticancer activities against breast cancer cells (Yurttaş et al., 2014). Additionally, novel thioxothiazolidin-4-one derivatives, involving similar structures, demonstrated significant reduction in tumor volume and cell number in mouse models, suggesting their potential as candidates for anticancer therapy (Chandrappa et al., 2010).

Antimicrobial and Antitubercular Agents

Compounds structurally related to the specified chemical have been synthesized and shown to possess antimicrobial and antitubercular properties. For instance, chalcones and acetyl pyrazoline derivatives containing a furan nucleus exhibited significant antibacterial, antifungal, and antitubercular activity (Bhoot et al., 2011). Similarly, azole-containing piperazine derivatives displayed moderate to significant antibacterial and antifungal activities in vitro (Gan et al., 2010).

Antidepressant and Antianxiety Activities

Research on derivatives of piperazine, related to the mentioned compound, has found applications in the development of antidepressant and antianxiety drugs. In one study, synthesized compounds showed considerable reduction in immobility times in albino mice, indicating potential antidepressant activity (Kumar et al., 2017).

Antipsychotic Activity

Compounds structurally similar to 1-(4-(5-(2,5-Dichlorophenyl)furan-2-carbonothioyl)piperazin-1-yl)ethanone have been evaluated for their antipsychotic activity. For example, derivatives of biphenyl moiety linked with aryl piperazine exhibited anti-dopaminergic and anti-serotonergic activity in behavioral models, indicating their potential as antipsychotic agents (Bhosale et al., 2014).

Mechanism of Action

The mechanism of action of this compound is not explicitly mentioned in the available resources. It belongs to the class of organic compounds known as furoic acids , which are characterized by a furan ring bearing a carboxylic acid group at the C2 or C3 carbon atom . This might give some clues about its potential mechanisms of action.

Properties

IUPAC Name

1-[4-[5-(2,5-dichlorophenyl)furan-2-carbothioyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N2O2S/c1-11(22)20-6-8-21(9-7-20)17(24)16-5-4-15(23-16)13-10-12(18)2-3-14(13)19/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAPQRZDCFBFXHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C(=S)C2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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